
N-methyl-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-4-nitrobenzenecarboximidamide is an organic compound with the molecular formula C8H9N3O2 It is a derivative of benzenecarboximidamide, where a methyl group is attached to the nitrogen atom and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-nitrobenzenecarboximidamide typically involves the nitration of N-methylbenzenecarboximidamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-methyl-4-aminobenzenecarboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
N-methyl-4-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitroaniline: Similar structure but lacks the carboximidamide group.
N,N-dimethyl-4-nitrobenzenecarboximidamide: Contains an additional methyl group on the nitrogen atom.
4-nitrobenzenecarboximidamide: Lacks the methyl group on the nitrogen atom.
Uniqueness
N-methyl-4-nitrobenzenecarboximidamide is unique due to the presence of both the nitro and carboximidamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
N'-methyl-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C8H9N3O2/c1-10-8(9)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3,(H2,9,10) |
InChI Key |
OZDQTTLBGSSLIW-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


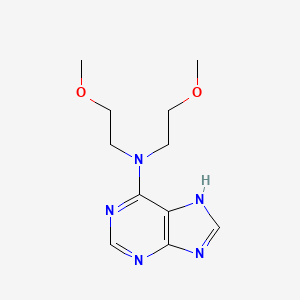
![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)
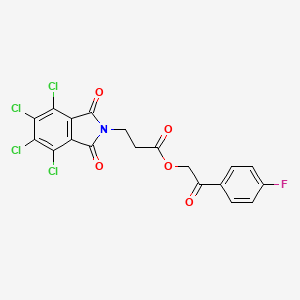

![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)
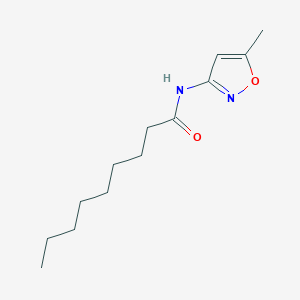
![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)
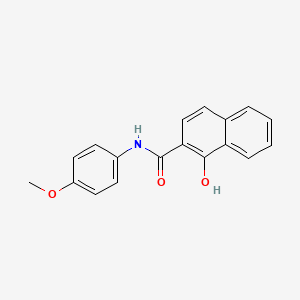
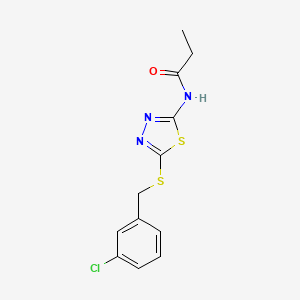
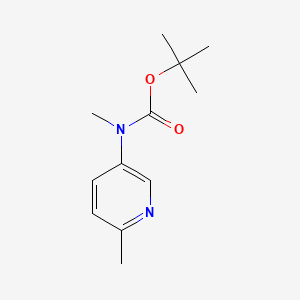
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B12464848.png)

![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464855.png)
